molecular formula C16H13F3O4 B6411435 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid CAS No. 1261917-75-2

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6411435
CAS No.: 1261917-75-2
M. Wt: 326.27 g/mol
InChI Key: PQKNRCNZUQAYMS-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-trifluoromethylphenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the aryl halide.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-formylbenzoic acid.

    Reduction: Formation of 4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid.

    Substitution: Formation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxy-5-trifluoromethylphenyl)-3-methylbenzoic acid
  • 2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Uniqueness

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-13-6-4-10(16(17,18)19)8-12(13)9-3-5-11(15(20)21)14(7-9)23-2/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKNRCNZUQAYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692139
Record name 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-75-2
Record name 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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